molecular formula C22H38CuO4 B12850794 Copper(II) undec-2-enoate

Copper(II) undec-2-enoate

Cat. No.: B12850794
M. Wt: 430.1 g/mol
InChI Key: BKACVSPFRDCXGK-JGMJEEPBSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Copper(II) undec-2-enoate is an organometallic compound where copper is coordinated with undec-2-enoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Copper(II) undec-2-enoate can be synthesized through the reaction of copper(II) salts with undec-2-enoic acid. One common method involves the reaction of copper(II) acetate with undec-2-enoic acid in an organic solvent such as ethanol. The reaction is typically carried out under reflux conditions to ensure complete reaction and formation of the this compound complex.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process would involve the precise control of temperature, pressure, and reactant concentrations to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Copper(II) undec-2-enoate can undergo various types of chemical reactions, including:

    Oxidation: Copper(II) can be reduced to copper(I) or elemental copper.

    Reduction: The compound can be reduced to form copper(I) complexes.

    Substitution: Ligands in the copper(II) complex can be substituted with other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

    Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines or amines.

Major Products Formed

    Oxidation: Copper(I) complexes or elemental copper.

    Reduction: Copper(I) complexes.

    Substitution: New copper(II) complexes with different ligands.

Scientific Research Applications

Chemistry

Copper(II) undec-2-enoate is used as a catalyst in various organic reactions, including oxidation and coupling reactions. Its ability to stabilize reactive intermediates makes it valuable in synthetic chemistry.

Biology

In biological research, copper(II) complexes are studied for their potential as antimicrobial and anticancer agents. This compound may exhibit similar properties, making it a candidate for further investigation in these areas.

Medicine

Copper(II) complexes have been explored for their therapeutic potential, particularly in cancer treatment. The redox activity of copper(II) can generate reactive oxygen species that induce cell death in cancer cells.

Industry

In industrial applications, this compound can be used in the production of advanced materials, including conductive polymers and nanomaterials. Its catalytic properties are also valuable in various chemical manufacturing processes.

Mechanism of Action

The mechanism of action of copper(II) undec-2-enoate involves the redox cycling between copper(II) and copper(I) states. This redox activity can generate reactive oxygen species, which can induce oxidative stress in biological systems. In catalytic applications, the copper center can facilitate various chemical transformations by stabilizing reactive intermediates and lowering activation energies.

Comparison with Similar Compounds

Similar Compounds

    Copper(II) acetate: Used in similar catalytic applications but with different ligand environments.

    Copper(II) sulfate: Commonly used in industrial processes and as a fungicide.

    Copper(II) chloride: Used in organic synthesis and as a catalyst.

Uniqueness

Copper(II) undec-2-enoate is unique due to the presence of the undec-2-enoate ligand, which can impart specific reactivity and stability to the copper center. This makes it particularly useful in applications where the ligand environment plays a crucial role in the compound’s performance.

Properties

Molecular Formula

C22H38CuO4

Molecular Weight

430.1 g/mol

IUPAC Name

copper;(E)-undec-2-enoate

InChI

InChI=1S/2C11H20O2.Cu/c2*1-2-3-4-5-6-7-8-9-10-11(12)13;/h2*9-10H,2-8H2,1H3,(H,12,13);/q;;+2/p-2/b2*10-9+;

InChI Key

BKACVSPFRDCXGK-JGMJEEPBSA-L

Isomeric SMILES

CCCCCCCC/C=C/C(=O)[O-].CCCCCCCC/C=C/C(=O)[O-].[Cu+2]

Canonical SMILES

CCCCCCCCC=CC(=O)[O-].CCCCCCCCC=CC(=O)[O-].[Cu+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.